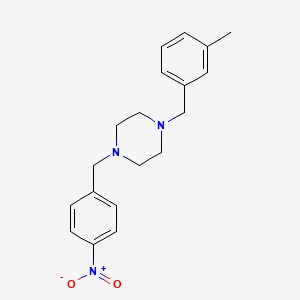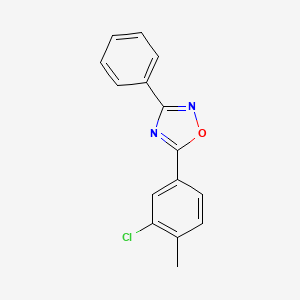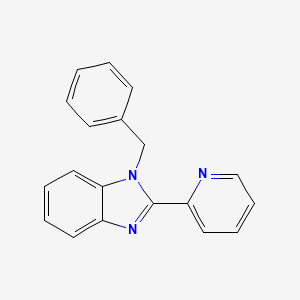![molecular formula C14H10BrN3O2 B5846743 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5846743.png)
3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. The compound has been synthesized using different methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells and fungi by targeting specific enzymes and proteins. The compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and fungi by inducing apoptosis and inhibiting specific enzymes and proteins. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments include its potential use in various scientific research applications, its ability to inhibit the growth of cancer cells and fungi, and its neuroprotective effects. However, the limitations of using the compound include the need for further research to explore its full potential, the lack of understanding of its mechanism of action, and the potential for side effects in humans.
Orientations Futures
There are several future directions for the study of 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. Some of these directions include further research into its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. The compound could also be studied for its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to explore its full potential and to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can be achieved using different methods. One of the most common methods involves the reaction of 4-bromobenzyl alcohol with 5-amino-3-pyridinecarbonitrile in the presence of sodium hydroxide and acetic acid. The reaction mixture is then heated to form the desired compound. Other methods involve the use of different starting materials and reagents to achieve the synthesis of 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine.
Applications De Recherche Scientifique
3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has shown potential use in various scientific research applications. The compound has been studied for its anticancer, antifungal, and antibacterial properties. It has also been studied for its use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. The compound has shown promising results in various studies, and further research is needed to explore its full potential.
Propriétés
IUPAC Name |
5-[(4-bromophenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-11-3-5-12(6-4-11)19-9-13-17-14(18-20-13)10-2-1-7-16-8-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZYCQOQMPUPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5846667.png)
![1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5846670.png)

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5846683.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5846702.png)



![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5846736.png)


![4-(diethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5846755.png)